molecular formula C10H6Cl3NO B1351084 2,4,8-Trichloro-7-methoxyquinoline CAS No. 893620-26-3

2,4,8-Trichloro-7-methoxyquinoline

Cat. No. B1351084
M. Wt: 262.5 g/mol
InChI Key: FYRUHYCICHPKHQ-UHFFFAOYSA-N
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Description

The compound 2,4,8-Trichloro-7-methoxyquinoline is a chlorinated methoxyquinoline, which is a class of compounds known for their diverse biological activities. While the specific compound is not directly synthesized or analyzed in the provided papers, related methoxyquinolines and their derivatives have been studied for their potential applications, particularly in the field of medicinal chemistry.

Synthesis Analysis

The synthesis of methoxyquinoline derivatives often involves multi-step reactions including cyclization, nitrification, chlorination, and other functional group transformations. For instance, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline was achieved through a three-step process starting from 4-methoxyaniline, which included cyclization, nitrification, and chlorination steps . Similarly, methoxy-indoloisoquinolines were synthesized using the Bischler-Napieralski reaction followed by reduction, cyclization, and dehydrogenation .

Molecular Structure Analysis

The molecular structure of methoxyquinoline derivatives is characterized by the presence of a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring. Substituents such as methoxy groups and chloro groups can significantly influence the electronic and steric properties of the molecule. The structure of synthesized compounds is typically confirmed using techniques like 1H NMR and mass spectrometry (MS) .

Chemical Reactions Analysis

Methoxyquinolines can undergo various chemical reactions, including nucleophilic substitutions and dehalogenation. For example, the reaction of chloro-nitroquinolines with dimethylamine in alcohol can lead to aminodehalogenation products and nucleophilic substitution of methoxy groups . These reactions are crucial for modifying the structure of the quinoline core and introducing new functional groups that may enhance biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxyquinoline derivatives are influenced by their molecular structure. The presence of electron-donating methoxy groups and electron-withdrawing chloro and nitro groups can affect properties such as solubility, melting point, and reactivity. The synthesis methods described in the papers suggest that these compounds can be obtained in high yields under mild reaction conditions, which is advantageous for large-scale production .

Scientific Research Applications

Chemosensors for Metal Ions

2,4,8-Trichloro-7-methoxyquinoline and its derivatives have been studied for their potential as chemosensors. For instance, a related compound, 5-chloro-8-methoxyquinoline appended diaza-18-crown-6, has shown selective responsiveness to Cd2+ ions, making it potentially useful in detecting cadmium concentrations in waste effluent streams and food products (Prodi et al., 2001).

Synthesis and Reactivity Studies

The synthesis and reactivity of halogenated quinolines, including those similar to 2,4,8-Trichloro-7-methoxyquinoline, are of significant interest in scientific research. These compounds are synthesized and studied for various chemical properties and reactions. For example, 4-Chloro-8-methoxyquinoline was synthesized from 2-anisidine, and the process involved condensation, cyclization, hydrolysis, decarboxylation, and chlorination (Jiang, 2010).

Fluorescence Analysis

The fluorescence properties of quinolines are another area of research. Studies have been conducted on compounds like 6-methoxyquinoline and 4,7-dichloroquinoline to understand their photochemical reactivity and fluorescence characteristics, which could have various applications in chemical analysis (Fidanza & Aaron, 2010).

Luminescence Properties

The study of luminescence properties of quinolines, including those structurally similar to 2,4,8-Trichloro-7-methoxyquinoline, is an active area of research. These studies include the synthesis of cyano functionalized quinolines and investigation of their fluorescence properties, which could have implications in materials science and photonics (Enoua et al., 2009).

Antimicrobial Studies

Research has also been conducted on the antimicrobial properties of quinoline derivatives. For example, a novel compound, 4-chloro-8-methoxyquinoline-2(1H)-one, was synthesized and studied for its antimicrobial activity, showing potential as an effective agent against various bacterial and fungal strains (Murugavel et al., 2017).

Herbicidal Potential

The quinoline skeleton, including compounds similar to 2,4,8-Trichloro-7-methoxyquinoline, is used in the design of herbicidal compounds. For instance, 8-Methoxyquinoline-5-Amino Acetic Acid, synthesized from 5-amino-8-methoxyquinoline, showed herbicidal activity, indicating the potential of such compounds in agricultural applications (A. E. et al., 2015).

Safety And Hazards

Future Directions

The future directions for 2,4,8-Trichloro-7-methoxyquinoline are not explicitly mentioned in the search results. However, its fluorescence properties make it ideal for use in photoluminescent devices1, suggesting potential applications in this area.


Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or experts in the field.


properties

IUPAC Name

2,4,8-trichloro-7-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl3NO/c1-15-7-3-2-5-6(11)4-8(12)14-10(5)9(7)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYRUHYCICHPKHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(=CC(=N2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383210
Record name 2,4,8-trichloro-7-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,8-Trichloro-7-methoxyquinoline

CAS RN

893620-26-3
Record name 2,4,8-trichloro-7-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-chloro-3-methoxyaniline hydrochloride 215d (15 g, 1 eq.), malonic acid (12.06 g, 1.5 eq.), and phosphorus oxochloride (80 mL) was refluxed for 16 hrs. The reaction mixture was slowly poured into water and extracted with DCM. The organic layer was dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude material was purified on silica pad, eluted with DCM, to yield compound 220d as a white solid in 74% yield. 1H NMR (CDCl3, 376 MHz) δ 4.10 (s, 3H), 7.43 (t, J=4.88 Hz, 2H), 8.12 (d, J=9.48 Hz, 1H).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
12.06 g
Type
reactant
Reaction Step One
Name
phosphorus oxochloride
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
74%

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